molecular formula C17H18O2 B14223469 [1,1'-Biphenyl]-2-carboxylic acid, butyl ester CAS No. 577784-81-7

[1,1'-Biphenyl]-2-carboxylic acid, butyl ester

Cat. No.: B14223469
CAS No.: 577784-81-7
M. Wt: 254.32 g/mol
InChI Key: XEIXLYMZKUMPDT-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from [1,1’-Biphenyl]-2-carboxylic acid and butanol, forming a butyl ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester typically involves the esterification of [1,1’-Biphenyl]-2-carboxylic acid with butanol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

[1,1’-Biphenyl]-2-carboxylic acid+ButanolH2SO4[1,1’-Biphenyl]-2-carboxylic acid, butyl ester+H2O\text{[1,1'-Biphenyl]-2-carboxylic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{[1,1'-Biphenyl]-2-carboxylic acid, butyl ester} + \text{H}_2\text{O} [1,1’-Biphenyl]-2-carboxylic acid+ButanolH2​SO4​​[1,1’-Biphenyl]-2-carboxylic acid, butyl ester+H2​O

The reaction is typically carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the esterification process can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of water, which drives the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-carboxylic acid, butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, butyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, forming the carboxylic acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-2-carboxylic acid, butyl ester is unique due to the presence of the biphenyl moiety, which imparts distinct chemical properties compared to simpler esters like butyl acetate. The biphenyl group can participate in π-π interactions, making this compound useful in materials science and organic electronics .

Properties

CAS No.

577784-81-7

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

butyl 2-phenylbenzoate

InChI

InChI=1S/C17H18O2/c1-2-3-13-19-17(18)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3

InChI Key

XEIXLYMZKUMPDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

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